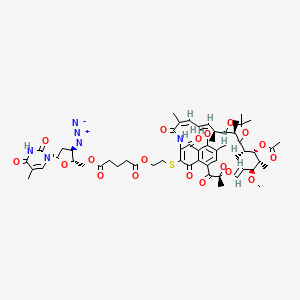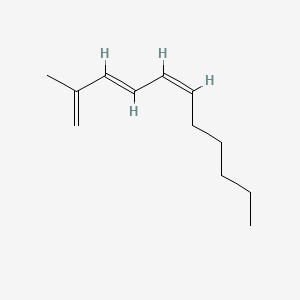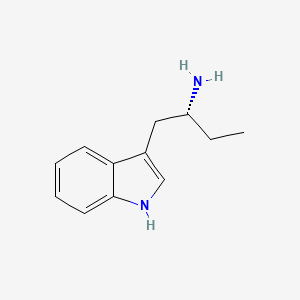
Etryptamine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etryptamine, ®-, also known as alpha-ethyltryptamine, is a synthetic compound belonging to the tryptamine class. It was initially developed in the 1960s as an antidepressant by the Upjohn chemical company under the name Monase. due to its adverse effects, it was withdrawn from the market. Etryptamine, ®-, is known for its stimulant and hallucinogenic properties, and it has been studied for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Etryptamine, ®-, can be synthesized through the decarboxylation of L-tryptophan. This process involves the use of aromatic L-amino acid decarboxylase (AADC) as a catalyst. The reaction is typically carried out in a deuteriated incubation medium, which helps in obtaining isotopomers of tryptamine .
Industrial Production Methods
Industrial production of Etryptamine, ®-, involves the enzymatic decarboxylation of L-tryptophan in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of isotopically labeled intermediates to produce specific isotopomers of Etryptamine .
Analyse Chemischer Reaktionen
Types of Reactions
Etryptamine, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde.
Reduction: It can be reduced to form tryptamine derivatives.
Substitution: It can undergo substitution reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Various tryptamine derivatives
Substitution: Halogenated Etryptamine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other tryptamine derivatives.
Biology: It is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: It has been investigated for its potential antidepressant and anxiolytic effects.
Industry: It is used in the production of isotopically labeled compounds for research purposes
Wirkmechanismus
Etryptamine, ®-, exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, resulting in mood elevation and increased locomotor activity. Additionally, its structural similarity to indole-based psychedelics contributes to its stimulant and hallucinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Etryptamine, ®-, is structurally similar to other tryptamine derivatives, including:
Serotonin: A neurotransmitter involved in mood regulation.
Melatonin: A hormone involved in regulating the sleep-wake cycle.
Dimethyltryptamine (DMT): A psychedelic compound known for its hallucinogenic effects.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Compared to these compounds, Etryptamine, ®-, is unique in its combination of stimulant and hallucinogenic properties, as well as its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
10215-73-3 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(2R)-1-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
ZXUMUPVQYAFTLF-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@H](CC1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
CCC(CC1=CNC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
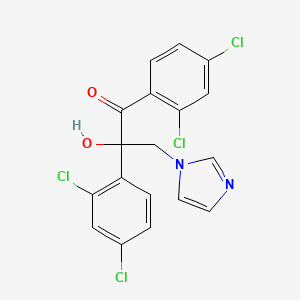


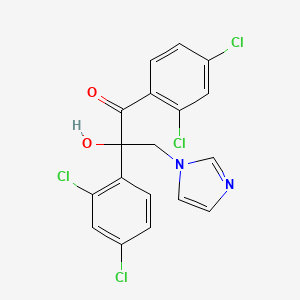

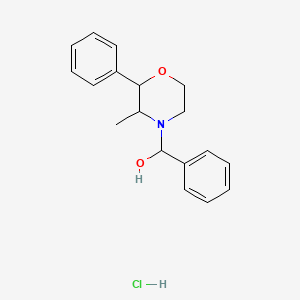
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)




